Olomoucine

Catalog No.
S548322
CAS No.
101622-51-9
M.F
C15H18N6O
M. Wt
298.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olomoucine

CAS Number

101622-51-9

Product Name

Olomoucine

IUPAC Name

2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol

Molecular Formula

C15H18N6O

Molecular Weight

298.34 g/mol

InChI

InChI=1S/C15H18N6O/c1-21-10-18-12-13(17-9-11-5-3-2-4-6-11)19-15(16-7-8-22)20-14(12)21/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20)

InChI Key

GTVPOLSIJWJJNY-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

ethanol, 2-((9-methyl-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-, NSC-666096, olomoucine

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3

Description

The exact mass of the compound Olomoucine is 298.15421 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666096. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Adenine - Cytokinins - Kinetin - Supplementary Records. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Enzyme Inhibition:

One area of research focuses on Olomoucine's ability to inhibit specific enzymes. A study published in the Journal of Neuroscience Research suggests Olomoucine II, a related compound, might inhibit an enzyme called purvalanol A []. This finding has potential implications for understanding and potentially treating neurological disorders where purvalanol A plays a role.

Olomoucine is a purine-based compound recognized for its role as a cyclin-dependent kinase (CDK) inhibitor. It is classified as a 6-alkylaminopurine, with the chemical formula C15H18N6OC_{15}H_{18}N_{6}O and a molecular weight of approximately 298.34 g/mol. The compound features substitutions at positions 2, 6, and 9 of the purine ring, making it structurally unique among CDK inhibitors. Olomoucine was one of the first CDK inhibitors developed and has been extensively studied for its potential therapeutic applications, particularly in cancer treatment due to its ability to halt cell proliferation by inhibiting key regulatory kinases involved in the cell cycle .

  • Olomoucine acts as a specific inhibitor of CDKs. CDKs are enzymes that control the cell cycle by phosphorylating target proteins. By competitively binding to the ATP-binding site of CDKs, olomoucine prevents ATP binding and subsequent phosphorylation, leading to cell cycle arrest at specific stages [, ]. This allows researchers to study specific phases of the cell cycle and their regulation.
  • As with any research chemical, proper handling procedures should be followed. Specific data on olomoucine's toxicity is not readily available in publicly accessible scientific publications. However, due to its structural similarity to purines, it's advisable to exercise caution while handling and avoid inhalation, ingestion, and skin contact.

Olomoucine primarily acts through the inhibition of cyclin-dependent kinases, specifically CDK1, CDK2, CDK5, and CDK7. The mechanism involves competitive inhibition where olomoucine binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest, particularly at the G2/M transition phase .

Key Reactions:

  • Inhibition of CDK Activity: Olomoucine binds to CDKs, blocking their activity.
  • Impact on Nitric Oxide Production: Studies have shown that olomoucine reduces nitric oxide production in macrophages stimulated by lipopolysaccharides, indicating an anti-inflammatory effect .

Olomoucine exhibits significant biological activity as an anti-proliferative agent. It has been shown to:

  • Inhibit cell growth in various cancer cell lines with an average IC50 value around 60 µM.
  • Reduce the expression of pro-inflammatory cytokines and nitric oxide synthase in activated immune cells.
  • Induce apoptosis in certain cancer cells by disrupting normal cell cycle progression .

The compound's selectivity for specific cyclin-dependent kinases underlines its potential as a targeted therapeutic agent in oncology.

The synthesis of olomoucine typically involves multi-step organic reactions starting from purine derivatives. Key steps include:

  • Formation of the Purine Core: Starting from simpler purines, modifications are made to introduce alkylamine groups at specific positions.
  • Substitution Reactions: Alkyl and aromatic groups are introduced through nucleophilic substitutions.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for biological testing .

Olomoucine has several applications in research and potential clinical settings:

  • Cancer Research: As a CDK inhibitor, it is studied for its ability to halt tumor growth and induce apoptosis in cancer cells.
  • Inflammation Studies: Its effects on nitric oxide production make it relevant in studies related to inflammatory diseases.
  • Cell Cycle Regulation: Researchers utilize olomoucine to better understand the mechanisms governing the cell cycle and its dysregulation in diseases .

Research indicates that olomoucine interacts with various cellular pathways:

  • Cyclin-Dependent Kinases: Olomoucine primarily inhibits CDKs, affecting downstream signaling pathways involved in cell proliferation and survival.
  • Nitric Oxide Synthase Pathway: It has been shown to downregulate inducible nitric oxide synthase activity, impacting inflammatory responses .
  • Nuclear Factor Kappa B Pathway: Olomoucine reduces activation of nuclear factor kappa B, which plays a crucial role in inflammatory processes .

Several compounds share structural and functional similarities with olomoucine, primarily within the class of cyclin-dependent kinase inhibitors:

Compound NameStructure TypeSelectivity for CDKsNotable Effects
RoscovitinePurine derivativeHigh (CDK1, CDK2)More potent than olomoucine
FlavopiridolFlavonoid derivativeBroad (CDK1, CDK2)Induces apoptosis in cancer cells
Phaeophytin AChlorophyll derivativeModerateAffects photosynthetic organisms

Uniqueness of Olomoucine

Olomoucine stands out due to its specific action against CDK1 while also exhibiting anti-inflammatory properties that are not as pronounced in some other inhibitors. Its unique structural modifications contribute to its selectivity and efficacy as a therapeutic agent in both cancer treatment and inflammation modulation .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

298.15420922 g/mol

Monoisotopic Mass

298.15420922 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

126 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6A839B2HYS

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

101622-51-9

Wikipedia

Olomoucine

Dates

Modify: 2023-08-15

CDK5 inhibitors prevent astroglial apoptosis and reactive astrogliosis by regulating PKA and DRP1 phosphorylations in the rat hippocampus

Hye-Won Hyun, Su-Ji Min, Ji-Eun Kim
PMID: 28153522   DOI: 10.1016/j.neures.2017.01.006

Abstract

Status epilepticus (SE) results in the unique pattern of dynamin-related protein 1 (DRP1)-mediated mitochondrial dynamics, which is associated with astroglial apoptosis and reactive astrogliosis in the regional-specific pattern representing the differential astroglial properties. However, less defined are the epiphenomena/upstream effecters for DRP1 phosphorylation in this process. Since cyclin-dependent kinase 5 (CDK5) is involved in reactive astrogliosis, CDK5 is one of the possible upstream regulators for DRP1 phosphorylation. In the present study, both olomoucine and roscovitine (CDK5 inhibitors) effectively ameliorated SE-induced astroglial apoptosis in the dentate gyrus without changed seizure susceptibility. In addition, they inhibited reactive astrogliosis in the CA1 region independent of neuronal death induced by SE. These effects of CDK5 inhibitors were relevant to abrogation of altered DRP1 phosphorylation ratio and mitochondrial length induced by SE. CDK5 inhibitors also negatively regulated protein kinase A (PKA) activity in astrocytes. Therefore, our findings suggest that CDK5 inhibitors may mitigate astroglial apoptosis and reactive astrogliosis accompanied by modulations of DRP1-mediated mitochondrial dynamics.


Down-regulation of BNIP3 by olomoucine, a CDK inhibitor, reduces LPS- and NO-induced cell death in BV2 microglial cells

Yu-Chi Tsou, Hsiao-Hsien Wang, Chii-Cheng Hsieh, Kuang-Hui Sun, Guang-Huan Sun, Ren-Shiang Jhou, Tz-I Lin, Shou-Yun Lu, Huan-Yun Liu, Shye-Jye Tang
PMID: 27345388   DOI: 10.1016/j.neulet.2016.06.040

Abstract

Proinflammatory responses eliciting the microglial production of cytokines and nitric oxide (NO) have been reported to play a crucial role in the acute and chronic pathogenic effects of neurodegeneration. Chemical inhibitors of cyclin-dependent kinases (CDKs) may prevent the progression of neurodegeneration by both limiting cell proliferation and reducing cell death. However, the mechanism underlying the protective effect of CDK inhibitors on microglia remains unexplored. In this study, we found that olomoucine, a CDK inhibitor, alleviated lipopolysaccharide (LPS)-induced BV2 microglial cell death by reducing the generation of NO and inhibiting the gene expression of proinflammatory cytokines. In addition, olomoucine reduced inducible NO synthase promoter activity and alleviated NF-κB- and E2F-mediated transcriptional activation. NO-induced cell death involved mitochondrial disruptions such as cytochrome c release and loss of mitochondrial membrane potential, and pretreatment with olomoucine prior to NO exposure reduced these disruptions. Microarray analysis revealed that olomoucine treatment induced prominent down-regulation of Bcl2/adenovirus E1B 19-kDa-interacting protein 3 (BNIP3), a pro-apoptotic Bcl-2 family protein that is involved in mitochondrial disruption. As BNIP3 knock-down significantly increased the viability of LPS- and NO-treated BV2 cells, we conclude that olomoucine may protect cells by limiting proinflammatory responses, thereby reducing NO generation. Simultaneously, down-regulation of BNIP3 prevents NO stimulation from inducing mitochondrial disruption.


The effect of cyclin-dependent kinases inhibitor treatment on experimental herpes simplex encephalitis mice

Yu Zhou, Yan-Ping Zeng, Qin Zhou, Jing-Xia Guan, Zu-Neng Lu
PMID: 27241721   DOI: 10.1016/j.neulet.2016.05.059

Abstract

Herpes simplex encephalitis(HSE) is the most common and serious viral encephalitis in humans. There is a lack of effective medication to date for HSE. A better understanding of the mediators of tissue damage is essential for finding new targets for therapeutic intervention. In this project, we explored the effect of cyclin-dependent kinases inhibitor olomoucine treatment on experimental HSE mice. The following results were obtained: (1) olomoucine increased survival in HSE mice; (2) olomoucine inhibited microglial activation and reduced HSV-1-induced cytokines release; (3) olomoucine prevented neural cells apoptosis and attenuated brain tissue pathological changes following HSV-1 infection; (4) olomoucine reduced brain edema and improved neurological function in HSE. Overall, olomoucine can induce a blunted inflammatory response, maintain the blood vessel wall intact, improve neurological function and increase survival in HSE mice.


Characterization of Plasmodium falciparum cdc2-related kinase and the effects of a CDK inhibitor on the parasites in erythrocytic schizogony

Tatsuya Iwanaga, Tatsuki Sugi, Kyousuke Kobayashi, Hitoshi Takemae, Haiyan Gong, Akiko Ishiwa, Fumi Murakoshi, Frances C Recuenco, Taisuke Horimoto, Hiroomi Akashi, Kentaro Kato
PMID: 23688804   DOI: 10.1016/j.parint.2013.05.003

Abstract

The cell cycle of Plasmodium is unique among major eukaryotic cell cycle models. Cyclin-dependent kinases (CDKs) are thought to be the key molecular switches that regulate cell cycle progression in the parasite. However, little information is available about Plasmodium CDKs. The present study was performed to investigate the effects of a CDK inhibitor, olomoucine, on the erythrocytic growth of Plasmodium falciparum. This agent inhibited the growth of the parasite at the trophozoite/schizont stage. Furthermore, we characterized the Plasmodium CDK homolog, P. falciparum cdc2-related kinase-1 (Pfcrk-1), which is a potential target of olomoucine. We synthesized a functional kinase domain of Pfcrk-1 as a GST fusion protein using a wheat germ protein expression system, and examined its phosphorylation activity. The activity of this catalytic domain was higher than that of GST-GFP control, but the same as that of a kinase-negative mutant of Pfcrk-1. After the phosphatase treatment, the labeling of [γ-(32)P]ATP was abolished. Recombinant human cyclin proteins were added to these kinase reactions, but there were no differences in activity. This report provides important information for the future investigation of Plasmodium CDKs.


Functional studies of MP62 during male chromatin decondensation in sea urchins

Claudio Iribarren, Viviana Hermosilla, Violeta Morin, Marcia Puchi
PMID: 23444173   DOI: 10.1002/jcb.24520

Abstract

In amphibians, sperm histone transition post-fertilization during male pronucleus formation is commanded by histone chaperone Nucleoplasmin (NPM). Here, we report the first studies to analyze the participation of a Nucleoplasmin-like protein on male chromatin remodeling in sea urchins. In this report, we present the molecular characterization of a nucleoplasmin-like protein that is present in non fertilized eggs and early zygotes in sea urchin specie Tetrapygus niger. This protein, named MP62 can interact with sperm histones in vitro. By male chromatin decondensation assays and immunodepletion experiments in vitro, we have demonstrated that this protein is responsible for sperm nucleosome disorganization. Furthermore, as amphibian nucleoplasmin MP62 is phosphorylated in vivo immediately post-fertilization and this phosphorylation is dependent on CDK-cyclin activities found after fertilization. As we shown, olomoucine and roscovitine inhibits male nucleosome decondensation, sperm histone replacement in vitro and MP62 phosphorylation in vivo. This is the first report of a nucleoplasmin-like activity in sea urchins participating during male pronucleus formation post-fecundation.


[Effect of inhibitors serine/threonine protein kinases and protein phosphatases on mitosis progression of synchronized tobacco by-2 cells]

Ia A Sheremet, A I Emets, A Azmi, K Vissenberg, J-P Verbelen, Ia B Blium
PMID: 22679818   DOI:

Abstract

In order to investigate the role of various serine/ threonine protein kinases and protein phosphatases in the regulation of mitosis progression in plant cells the influence of cyclin-dependent (olomoucine) and Ca2+ -calmodulin-dependent (W7) protein kinases inhibitors, as well as protein kinase C inhibitors (H7 and staurosporine) and protein phosphatases inhibitor (okadaic acid) on mitosis progression in synchronized tobacco BY-2 cells has been studied. It was found that BY-2 culture treatment with inhibitors of cyclin dependent protein kinases and protein kinase C causes prophase delay, reduces the mitotic index and displaces of mitotic peak as compare with control cells. Inhibition of Ca2+ -calmodulin dependent protein kinases enhances the cell entry into prophase and delays their exit from mitosis. Meanwhile inhibition of serine/threonine protein phosphatases insignificantly enhances of synchronized BY-2 cells entering into all phases of mitosis.


Comparison of effects of protein kinase A, mitogen-activated protein kinase, and cyclin-dependent kinase blockers on rabbit ovarian granulosa cell functions

A V Makarevich, A V Sirotkin, J Rafay
PMID: 20972940   DOI: 10.1055/s-0030-1267226

Abstract

The aim of the present study was to define the role of protein kinase A (PKA)-, mitogen-activated protein kinase (MAPK)-, and cyclin-dependent kinase (CDK)-dependent pathways in the control of ovarian cell functions. The effects of PKA, MAPK, and CDK blockers (KT 5720, PD 98059, and olomoucine, respectively), given at doses of 0.001-10.0 μg/ml medium on functions of cultured rabbit granulosa cells were examined. Expression of PKA, MAPK/ERK1,2, secretory activity (IGF-I output), and proliferation (proliferating cell nuclear antigen, PCNA) in these cells were determined by RIA, immunocytochemistry and Western blotting. A PKA inhibitor, KT 5720 suppressed the expression of PKA and MAPK/ERK1,2, the IGF-I release, and the ratio of PCNA-positive cells in granulosa cells. A MAPK blocker, PD 98059 reduced the expression of MAPK/ERK1,2 (but not PKA), the IGF-I release, and percentage of PCNA-positive cells. A CDK blocker, olomoucine, increased the PKA expression, decreased the expression of MAPK/ERK1,2 and PCNA, but did not affect the IGF-I release. These observations confirm the involvement of PKs in control of basic ovarian functions and demonstrate the involvement of PKA in stimulation of ovarian cell proliferation and MAPK (but not CDK) and in promotion of ovarian IGF-I release. Different activity and specificity of the PKA, MAPK, and CDK blockers in their effects on PCNA and IGF-I suggests different biological role of these PKs in control of proliferative and secretory functions of rabbit ovarian cells.


Functional inactivation of triosephosphate isomerase through phosphorylation during etoposide-induced apoptosis in HeLa cells: potential role of Cdk2

Won-Hee Lee, Joon-Seok Choi, Mi-Ran Byun, Kyo-Tan Koo, Soona Shin, Seung-Ki Lee, Young-Joon Surh
PMID: 20149834   DOI: 10.1016/j.tox.2010.02.005

Abstract

Up-regulation of cyclin-dependent protein kinase 2 (Cdk2) activity has been suggested to be prerequisite for progression of apoptosis induced by various apoptotic stimuli. In this study, we applied a phospho-proteomic technique to screen target molecules of Cdk2 during etoposide-induced apoptosis. For this purpose, phosphoproteins from the cell lysates were enriched by using Fe³+-IMAC column chromatography and resolved on a high resolution 2D PAGE gel. We identified six phosphoproteins by the use of MALDI-TOF technique. The cellular levels of these phosphoproteins were markedly reduced in the presence of etoposide in HeLa cells transfected with dominant negative mutant construct of Cdk2. Among the six candidate phosphoproteins, human triosephosphate isomerase (TPI), a glycolytic enzyme, was found to be a direct substrate of Cdk2 during etoposide-induced apoptosis. In an in vitro phosphorylation assay, TPI purified by use of a baculoviral expression system was phosphorylated by recombinant Cyclin A/Cdk2 kinase. This led to reduced enzyme activity for the conversion of glucose aldehyde-3-phosphate to dihydroxyacetone phosphate. Such phosphorylation of TPI and a subsequent decrease in its enzyme activity were prevented by treatment with olomoucine, a specific inhibitor of Cdk2. The above findings, taken together, suggest TPI as a potential target protein of Cyclin A/Cdk2. Loss of catalytic activity of TPI as a consequence of phosphorylation of this glycolytic enzyme may disrupt energy production in etoposide-treated HeLa cells, rendering these cells prone to undergo apoptosis.


The radiosensitising effect of olomoucine derived synthetic cyclin-dependent kinase inhibitors

G Korinkova, K Cwiertka, M Paprskarova, P Dzubak, M Hajduch
PMID: 20099981   DOI: 10.4149/neo_2010_02_161

Abstract

Bohemine and roscovitine are the most important representatives of the group of compounds structurally derived from olomoucine. Biologically they function as inhibitors of cyclin-dependent kinases (CDKs), the key regulators of cell cycle, which is often disrupted in cancer cells resulting in uncontrollable proliferation. Bohemine and roscovitine have demonstrated their cytostatic and cytotoxic in vitro and also in vivo effects. Currently the phase II clinical trials for roscovitine are underway. The aim of the study was to evaluate the potential in vitro radiosensitising effect of bohemine (BOH) and roscovitine (ROS). Clonogenic survival assay and human lung adenocarcinoma cell line A549 were used. Tested schedules were: A-pretreatment, B-concomitant application and C-posttreatment. Concentrations corresponded to IC10, IC25 and IC50 for BOH/ROS (0.1-30 microM). The radiation doses were 1, 2 and 3 Gy. Flow cytometry and western blot analysis were used to characterize cell cycle distribution, BrdU incorporation and DNA repair processes. The highest in vitro radiosensitising effect of BOH/ROS was observed for Schedule A in all tested concentrations (SER(37%) 1.46-3.20). Cell cycle analysis showed an inclination towards G0/G1 delay 48 hours posttreatment and unaltered level of apoptosis. Changes in the DNA repair processes were observed - inhibition of DNA-PK kinase, inhibition of BrdU incorporation, strong and enduring induction of p21 protein and long-lasting phosphorylation of gammaH2AX(Ser139). Certain low concentration activities of BOH/ROS in monotherapy were detected, mainly the activation of DNA-PK kinase. The results demonstrated strong in vitro radiosensitising effect of BOH/ROS that is concentration and especially schedule dependent. The strong cytostatic effect of the pretreatment schedule is mediated through the inhibition/rearrangements of DNA repair processes.


Previous stress exposure enhances both anxiety-like behaviour and p35 levels in the basolateral amygdala complex: modulation by midazolam

Elena Anahi Bignante, Gabriela Paglini, Victor Alejandro Molina
PMID: 20223640   DOI: 10.1016/j.euroneuro.2010.02.007

Abstract

Stress exposure induces long lasting neurobiological changes in selected brain areas, which could be associated with the emergence of negative emotional responses. In the present study, previously restrained animals exhibited excessive anxiety one day later in the elevated plus maze. We explore whether stress exposure affects the expression levels of cyclin-dependent kinase 5 (Cdk5) and of its activator protein p35, in diverse amygdaloid nuclei. Stress exposure enhanced p35 levels selectively in the basolateral amygdala (BLA). This up-regulation might be functionally associated with the occurrence of exaggerated anxiety since such emotional response was selectively reversed by an intra-BLA infusion of olomoucine, a Cdk5 inhibitor, 15 min prior to the restraint session. Moreover, pre-treatment with midazolam, a benzodiazepine ligand, not only prevented the excessive anxiety but also attenuated the p35 increase in the BLA of stressed rats. In conclusion, we suggest a pivotal role of the Cdk5/p35 complex, specifically in BLA in the excessive anxiety induced by a previous stressful experience.


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